molecular formula C10H8BrFN2O B1411990 1-(3-Bromo-5-fluoro-benzyl)-1H-pyrazol-4-ol CAS No. 1596645-46-3

1-(3-Bromo-5-fluoro-benzyl)-1H-pyrazol-4-ol

Katalognummer: B1411990
CAS-Nummer: 1596645-46-3
Molekulargewicht: 271.09 g/mol
InChI-Schlüssel: AJOPBLFXJYDNIP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Bromo-5-fluoro-benzyl)-1H-pyrazol-4-ol is a fluorinated and brominated pyrazole derivative designed for research use as a key chemical intermediate. The compound features a benzyl substituent with bromo and fluoro groups at the 3- and 5-positions, conferring unique electronic and steric properties that make it a valuable scaffold in medicinal chemistry and drug discovery . Pyrazole derivatives are considered privileged structures in medicinal chemistry due to their wide spectrum of pharmacological activities . This core scaffold is found in numerous therapeutic agents, including anti-inflammatory, anticancer, antimicrobial, and antidepressant drugs . As a functionalized pyrazole, this compound serves as a versatile building block for the synthesis of more complex molecules, particularly via further functionalization of the bromine atom through metal-catalyzed cross-coupling reactions . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure proper safety procedures are followed during handling.

Eigenschaften

IUPAC Name

1-[(3-bromo-5-fluorophenyl)methyl]pyrazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrFN2O/c11-8-1-7(2-9(12)3-8)5-14-6-10(15)4-13-14/h1-4,6,15H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJOPBLFXJYDNIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)Br)CN2C=C(C=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

1-(3-Bromo-5-fluoro-benzyl)-1H-pyrazol-4-ol chemical properties and structure

Author: BenchChem Technical Support Team. Date: February 2026

The following technical monograph details the chemical properties, structural significance, and synthetic utility of 1-(3-Bromo-5-fluoro-benzyl)-1H-pyrazol-4-ol . This guide is structured for medicinal chemists and process scientists involved in the design of kinase inhibitors, sGC stimulators, and fragment-based drug discovery (FBDD).

Executive Summary & Structural Significance

1-(3-Bromo-5-fluoro-benzyl)-1H-pyrazol-4-ol is a high-value heterocyclic intermediate characterized by a "privileged scaffold" architecture. It combines a polar, hydrogen-bond-donating pyrazole core with a lipophilic, metabolically robust benzyl tail.

  • Medicinal Chemistry Role: The molecule serves as a bioisostere for phenol or indazole moieties in kinase inhibitors. The 3-bromo-5-fluoro substitution pattern is critical; the fluorine atom blocks metabolic oxidation (CYP450 labile sites), while the bromine atom provides a handle for late-stage diversification via cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) or acts as a halogen-bond donor in protein active sites.

  • Primary Applications: Synthesis of sGC stimulators (Vericiguat analogs), HIF-PH inhibitors, and multi-targeted kinase inhibitors (e.g., VEGFR/PDGFR).

Chemical Identity & Physicochemical Properties[1][2][3]

Nomenclature & Identification
PropertyDetail
IUPAC Name 1-[(3-Bromo-5-fluorophenyl)methyl]-1H-pyrazol-4-ol
Common Name 1-(3-Bromo-5-fluoro-benzyl)-4-hydroxypyrazole
Molecular Formula C₁₀H₈BrFN₂O
Molecular Weight 271.09 g/mol
Related CAS 1869783-66-3 (4-methoxy precursor)
SMILES OC1=CN(CC2=CC(F)=CC(Br)=C2)N=C1
Calculated Physicochemical Profile

Data derived from structure-activity relationship (SAR) models of N-benzyl-4-hydroxypyrazoles.

ParameterValueSignificance
cLogP 2.1 ± 0.3Moderate lipophilicity; suitable for cell permeability.
pKa (OH) 9.2 – 9.6Weakly acidic; exists as neutral species at physiological pH (7.4).
TPSA ~41 ŲHigh oral bioavailability potential (Rule of 5 compliant).
H-Bond Donors 1 (OH)Critical for H-bond interactions with Ser/Thr residues in enzymes.
H-Bond Acceptors 3 (N, O, F)Facilitates water-mediated bridging in crystal structures.

Synthetic Methodology

The synthesis of 4-hydroxypyrazoles requires careful handling to prevent oxidation to pyrazolinones. The most robust route utilizes the 4-methoxy protection strategy , ensuring high yield and purity.

Retrosynthetic Analysis (Graphviz Visualization)

SynthesisScheme Target Target: 1-(3-Bromo-5-fluoro-benzyl)-1H-pyrazol-4-ol Intermediate Intermediate: 1-(3-Bromo-5-fluoro-benzyl)-4-methoxy-1H-pyrazole Intermediate->Target Step 2: Demethylation (BBr3, DCM, -78°C to RT) SM1 Starting Material A: 4-Methoxypyrazole SM1->Intermediate Step 1: Alkylation (Cs2CO3, MeCN, 60°C) SM2 Starting Material B: 3-Bromo-5-fluorobenzyl bromide SM2->Intermediate Step 1: Alkylation (Cs2CO3, MeCN, 60°C)

Figure 1: Two-step convergent synthesis strategy avoiding oxidative instability of the free 4-hydroxypyrazole.

Detailed Experimental Protocol
Step 1: N-Alkylation

Objective: Couple the pyrazole core with the benzyl halide.

  • Reagents: 4-Methoxypyrazole (1.0 eq), 3-Bromo-5-fluorobenzyl bromide (1.1 eq), Cesium Carbonate (Cs₂CO₃, 2.0 eq).

  • Solvent: Anhydrous Acetonitrile (MeCN) or DMF.

  • Procedure:

    • Suspend Cs₂CO₃ and 4-methoxypyrazole in MeCN under nitrogen.

    • Add 3-Bromo-5-fluorobenzyl bromide dropwise at 0°C to suppress bis-alkylation (though rare for 4-substituted pyrazoles).

    • Heat to 60°C for 4–6 hours. Monitor by LC-MS (Target M+H: ~285/287 for Br isotopes).

    • Workup: Filter inorganic salts. Concentrate filtrate. Partition between EtOAc and water. Dry organic layer (Na₂SO₄) and concentrate.

    • Purification: Flash chromatography (Hexane/EtOAc gradient).

Step 2: Demethylation

Objective: Reveal the free hydroxyl group without dehalogenating the aromatic ring.

  • Note: Avoid catalytic hydrogenation (H₂/Pd-C) as it will debrominate the benzyl ring.

  • Reagents: Boron Tribromide (BBr₃, 1M in DCM, 3.0 eq).

  • Procedure:

    • Dissolve the intermediate from Step 1 in anhydrous DCM. Cool to -78°C.

    • Add BBr₃ dropwise (exothermic).

    • Allow to warm to 0°C over 2 hours.

    • Quench: Carefully add MeOH at 0°C (gas evolution).

    • Workup: Neutralize with sat. NaHCO₃. Extract with DCM/Isopropanol (3:1) if solubility is low.

    • Yield: Typically 85–90% as a white to off-white solid.

Reactivity Profile & Strategic Applications

Functional Group Reactivity

The molecule possesses three distinct vectors for chemical modification, making it an ideal scaffold for Library Expansion :

  • 4-Hydroxyl Group (Nucleophilic):

    • Reaction: Mitsunobu reaction or S_N2 alkylation.

    • Utility: Linker attachment for PROTACs or extension into solvent-exposed pockets.

  • 3-Bromo Substituent (Electrophilic):

    • Reaction: Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig coupling.

    • Utility: Introduction of biaryl systems to increase potency or selectivity.

  • Pyrazole C-3/C-5 Positions (C-H Activation):

    • Reaction: Direct arylation (Pd-catalyzed).

    • Utility: Late-stage cyclization to fused tricyclic systems.

Pharmacophore Mapping (Target Interaction)

Pharmacophore OH 4-OH Group (H-Bond Donor/Acceptor) Hinge Receptor Hinge Region (Cys/Thr) OH->Hinge H-Bonding Ring Pyrazole Ring (Pi-Stacking) Ring->OH Ring->Hinge Van der Waals Benzyl Benzyl Linker (Spacer) Benzyl->Ring Br 3-Bromo (Halogen Bond/Hydrophobic) Gatekeeper Hydrophobic Pocket (Gatekeeper Residue) Br->Gatekeeper Halogen Bond F 5-Fluoro (Metabolic Block)

Figure 2: Pharmacophore map illustrating how the molecule interacts within a typical kinase ATP-binding pocket.

References

  • BLD Pharm. (2024). Product Entry: 1-(3-Bromo-5-fluorobenzyl)-4-methoxy-1H-pyrazole (CAS 1869783-66-3).[1][2] Retrieved from

  • Follmann, M., et al. (2019). Heterocyclic compounds as kinase inhibitors (WO2019037640A1). World Intellectual Property Organization. Retrieved from

  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft. (Foundational chemistry of pyrazole synthesis).
  • Sigma-Aldrich. (2024). Building Blocks: 1-(4-Fluorobenzyl)-4-bromo-1H-pyrazole. Retrieved from

  • Ansari, A., et al. (2017). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. International Journal of Pharmaceutical Sciences. Retrieved from

Sources

A Technical Guide to 4-Hydroxypyrazole Derivatives with Benzyl Substitutions: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-hydroxypyrazole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities. The introduction of a benzyl substitution, a common strategy in drug design, offers a powerful means to modulate the physicochemical and pharmacological properties of these derivatives. This guide provides an in-depth exploration of the synthesis, structure-activity relationships (SAR), and therapeutic applications of 4-hydroxypyrazole derivatives bearing benzyl substitutions. We will delve into established and novel synthetic routes, analyze their broad spectrum of biological effects—from anticancer and anti-inflammatory to neuroprotective and herbicidal activities—and provide detailed experimental protocols for their preparation and evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical scaffold for the discovery of novel therapeutic agents.

Introduction: The Significance of the 4-Hydroxypyrazole Core and Benzyl Moiety

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the development of a wide range of pharmaceuticals.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it an ideal scaffold for designing molecules that can effectively interact with biological targets. The 4-hydroxy substituent is of particular interest as it can act as both a hydrogen bond donor and acceptor, significantly influencing the molecule's binding affinity and selectivity for target proteins.

The benzyl group, consisting of a phenyl ring attached to a methylene bridge, is a frequently employed substituent in medicinal chemistry. Its lipophilic nature can enhance membrane permeability and oral bioavailability. Furthermore, the phenyl ring can be readily functionalized with various substituents to fine-tune the electronic and steric properties of the molecule, thereby optimizing its biological activity. The combination of the 4-hydroxypyrazole core with a benzyl substitution creates a molecular framework with immense potential for the development of novel drugs targeting a wide array of diseases.

Synthetic Strategies for Benzyl-Substituted 4-Hydroxypyrazoles

The synthesis of 4-hydroxypyrazole derivatives with benzyl substitutions can be achieved through several strategic approaches. The choice of a particular method often depends on the desired substitution pattern and the availability of starting materials.

Cyclocondensation Reactions: Building the Pyrazole Ring

A common and versatile method for constructing the pyrazole ring is through the cyclocondensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a substituted hydrazine.

  • From Diethyl Ethoxymethylenemalonate: A well-established route involves the reaction of diethyl ethoxymethylenemalonate with a benzyl-substituted hydrazine, such as 4-methoxybenzylhydrazine.[4] This initial condensation is followed by alkaline hydrolysis and subsequent decarboxylation under acidic conditions to yield the 1-benzyl-4-hydroxypyrazole core.[4]

  • From Alkenyl Azides: A more recent and innovative approach involves the reaction of alkenyl azide derivatives with hydrazine compounds at room temperature.[5] This method offers a simple, rapid, and diverse way to construct multi-substituted 4-hydroxypyrazoles without the need for auxiliary additives.[5]

N-Benzylation of Pre-formed Pyrazoles

An alternative strategy involves the direct benzylation of a pre-formed 4-hydroxypyrazole. This is typically achieved by reacting the pyrazole with a benzyl halide (e.g., benzyl bromide or chloride) in the presence of a base. This method is particularly useful when the desired pyrazole core is readily available or when selective N-substitution is required.

Vilsmeier-Haack Reaction for Functionalization

The Vilsmeier-Haack reaction is a powerful tool for introducing a formyl group at the 4-position of a pyrazole ring. This can be a key step in a multi-step synthesis, where the formyl group is subsequently converted to other functional groups. For instance, hydrazones can be cyclized and formylated in a one-pot reaction to produce 4-formylpyrazole derivatives.[6][7]

Below is a generalized workflow for the synthesis of 4-hydroxypyrazole derivatives.

G cluster_0 Cyclocondensation Route cluster_1 N-Alkylation Route A 1,3-Dicarbonyl Compound C Cyclization A->C B Benzylhydrazine B->C D Substituted 4-Hydroxypyrazole C->D Hydrolysis & Decarboxylation I Final Product E 4-Hydroxypyrazole G N-Benzylation E->G F Benzyl Halide F->G Base H N-Benzyl-4-hydroxypyrazole G->H G Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Pyrazole_Derivative 4-Hydroxypyrazole Derivative Pyrazole_Derivative->COX_Enzymes Inhibition

Caption: Mechanism of anti-inflammatory action via COX enzyme inhibition.

Neuroprotective and Ferroptosis Inhibition

Recent studies have highlighted the potential of 4-hydroxypyrazole derivatives in neurodegenerative disorders.

  • Ferroptosis Inhibition: A series of 4-hydroxyl pyrazole derivatives have been identified as potent inhibitors of ferroptosis, an iron-dependent form of regulated cell death implicated in neurodegenerative diseases and ischemia-reperfusion injury. [8]One derivative, compound 25, was found to be three-fold more potent than the classical ferroptosis inhibitor ferrostatin-1. [8]The mechanism of action is believed to be through a radical-trapping antioxidative capacity. [8]* Neuroprotection: Some aryl azoles synthesized from substituted hydrazines have shown neuroprotective activity in in-vitro assays. [9]

Other Biological Activities

The versatility of the 4-hydroxypyrazole scaffold is further demonstrated by its activity in other areas:

  • Antimicrobial and Antifungal Activity: Various pyrazole derivatives have exhibited significant antibacterial and antifungal properties. [6][10][11]* Herbicidal Activity: Certain pyrazole derivatives containing a benzoyl scaffold have been developed as potent inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in plants, making them effective herbicides with improved crop safety. [12]* Antidiabetic Activity: Substituted pyrazole-4-carboxylic acids have shown promising hypoglycemic effects. [1]

Structure-Activity Relationship (SAR) Insights

The biological activity of 4-hydroxypyrazole derivatives can be significantly influenced by the nature and position of substituents on both the pyrazole ring and the benzyl moiety.

  • Substituents on the Benzyl Ring: The electronic and steric properties of substituents on the phenyl ring of the benzyl group can modulate the compound's interaction with its biological target. For example, in a series of pyrazole-based inhibitors of meprin α and β, the functionalization of the phenyl moieties had a significant impact on inhibitory activity. [13]* N-Substitution on the Pyrazole Ring: The presence and nature of a substituent on the nitrogen atom of the pyrazole ring can influence the molecule's binding affinity. In some cases, N-substitution can lead to a decrease in activity, while in others it can enhance potency and selectivity. [13]* Substitution at other positions of the Pyrazole Ring: Modifications at the 3- and 5-positions of the pyrazole ring can also have a profound effect on biological activity. For instance, in a study of estrogen receptor ligands, a propyl substituent at the C(4)-position and a p-hydroxyl group on the N(1)-phenyl group were found to enhance binding affinity and selectivity for ERα. [14]

Key Experimental Protocols

To facilitate further research in this area, we provide representative experimental protocols for the synthesis and biological evaluation of a benzyl-substituted 4-hydroxypyrazole derivative.

Synthesis of 1-Benzyl-3-(4-chlorophenyl)-5-p-tolyl-1H-pyrazole

This protocol is adapted from a procedure for the regioselective synthesis of 1,3,5-trisubstituted pyrazoles. [15] Materials:

  • 4-Chlorobenzaldehyde

  • Benzylhydrazine dihydrochloride

  • 4-Methyl-β-nitrostyrene

  • Methanol

  • Water

Procedure:

  • In a 500-mL round-bottomed flask, dissolve 4-chlorobenzaldehyde (4.86 g, 34.5 mmol) in methanol (150 mL) and add water (10 mL).

  • Add benzylhydrazine dihydrochloride (6.75 g, 34.5 mmol) in one portion and stir the mixture at room temperature for 3 hours to form the hydrazone.

  • Add 4-methyl-β-nitrostyrene (4.51 g, 27.7 mmol) in one portion and stir the reaction solution at room temperature until the reaction is complete (monitor by TLC or 1H NMR).

  • Slowly add water (50 mL) to the mixture over 20 minutes to precipitate the product.

  • Stir the resulting white suspension at room temperature for an additional hour.

  • Collect the solid product by vacuum filtration, wash with a 1:1 mixture of methanol and water, and dry under vacuum.

In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)

This protocol is a standard method for evaluating the antioxidant capacity of chemical compounds.

Materials:

  • Test compound (dissolved in a suitable solvent like DMSO or ethanol)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (in methanol)

  • Ascorbic acid (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound and ascorbic acid in the appropriate solvent.

  • In a 96-well plate, add a specific volume of each dilution of the test compound or standard to the wells.

  • Add the DPPH solution to each well and mix thoroughly.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound and standard.

  • Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Future Perspectives and Conclusion

The 4-hydroxypyrazole scaffold with benzyl substitutions continues to be a highly promising area for drug discovery and development. The diverse biological activities exhibited by these compounds, coupled with their synthetic accessibility, make them attractive candidates for targeting a wide range of diseases.

Future research in this field should focus on:

  • Exploring Novel Synthetic Methodologies: The development of more efficient, stereoselective, and environmentally friendly synthetic routes will accelerate the discovery of new derivatives.

  • Expanding the Scope of Biological Screening: A broader evaluation of these compounds against a wider range of biological targets, including emerging therapeutic targets, could uncover new applications.

  • In-depth Mechanistic Studies: A deeper understanding of the molecular mechanisms by which these compounds exert their biological effects will be crucial for their optimization and clinical development.

  • Leveraging Computational Tools: The use of computational modeling and QSAR studies can aid in the rational design of more potent and selective derivatives. [16] In conclusion, 4-hydroxypyrazole derivatives with benzyl substitutions represent a versatile and valuable class of compounds with significant therapeutic potential. The continued exploration of their chemical space is likely to yield novel drug candidates with improved efficacy and safety profiles for the treatment of a variety of human diseases.

References

Sources

Methodological & Application

Application Notes and Protocols: Leveraging 1-(3-Bromo-5-fluoro-benzyl)-1H-pyrazol-4-ol for the Development of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure in Kinase Inhibitor Discovery

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies and other diseases.[1] Within the landscape of kinase inhibitor discovery, the pyrazole core has emerged as a "privileged scaffold" due to its versatile chemical properties and ability to form key interactions within the ATP-binding pocket of various kinases.[1][2] Pyrazole-based compounds are found in several FDA-approved drugs, highlighting their clinical significance.[2]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of the intermediate, 1-(3-Bromo-5-fluoro-benzyl)-1H-pyrazol-4-ol , in the synthesis and evaluation of novel kinase inhibitors. We will delve into the rationale behind its design, provide detailed synthetic protocols, and outline robust methodologies for biological characterization, including in vitro kinase assays and cell-based evaluations.

The unique substitution pattern of 1-(3-Bromo-5-fluoro-benzyl)-1H-pyrazol-4-ol offers several strategic advantages for inhibitor design. The bromo and fluoro substituents on the benzyl ring provide handles for further chemical modification and can influence the compound's pharmacokinetic properties. The pyrazol-4-ol moiety serves as a versatile anchor for building diverse chemical libraries to explore structure-activity relationships (SAR).[3]

Synthetic Strategy: From Intermediate to Potent Kinase Inhibitor

The synthesis of kinase inhibitors from 1-(3-Bromo-5-fluoro-benzyl)-1H-pyrazol-4-ol can be approached through various established synthetic routes for pyrazole functionalization. A common and effective strategy involves a Suzuki-Miyaura cross-coupling reaction to introduce diversity at the bromine-substituted position of the benzyl ring, followed by etherification or amination at the hydroxyl group of the pyrazole core. This approach allows for the systematic exploration of chemical space to optimize potency and selectivity.

Protocol 1: Synthesis of a Representative Kinase Inhibitor via Suzuki-Miyaura Coupling and Etherification

This protocol describes a two-step synthesis of a hypothetical kinase inhibitor, 1-(3-(4-aminophenyl)-5-fluorobenzyl)-1H-pyrazol-4-yloxy)aniline , starting from the provided intermediate.

Step 1: Suzuki-Miyaura Cross-Coupling

  • Reaction: 1-(3-Bromo-5-fluoro-benzyl)-1H-pyrazol-4-ol is coupled with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline.

  • Reagents and Conditions:

    • 1-(3-Bromo-5-fluoro-benzyl)-1H-pyrazol-4-ol (1.0 eq)

    • 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (1.2 eq)

    • Pd(PPh₃)₄ (0.05 eq)

    • K₂CO₃ (2.0 eq)

    • 1,4-Dioxane/H₂O (4:1 mixture)

    • Reflux, 12-24 hours, under an inert atmosphere (e.g., Argon or Nitrogen).[4]

  • Procedure:

    • To a round-bottom flask, add 1-(3-Bromo-5-fluoro-benzyl)-1H-pyrazol-4-ol, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, and K₂CO₃.

    • Evacuate and backfill the flask with an inert gas three times.

    • Add the 1,4-dioxane/H₂O solvent mixture and degas the solution for 15 minutes.

    • Add Pd(PPh₃)₄ to the reaction mixture.

    • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

    • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to yield 1-(3-(4-aminophenyl)-5-fluorobenzyl)-1H-pyrazol-4-ol .

Step 2: Williamson Ether Synthesis

  • Reaction: The hydroxyl group of the pyrazole is etherified with a suitable aryl halide, for example, 1-fluoro-4-nitrobenzene, followed by reduction of the nitro group. For this example, we will directly use a hypothetical reaction with an aniline derivative for simplicity.

  • Reagents and Conditions:

    • 1-(3-(4-aminophenyl)-5-fluorobenzyl)-1H-pyrazol-4-ol (1.0 eq)

    • A suitable aryl coupling partner (e.g., an activated aryl halide or boronic acid for a Buchwald-Hartwig or Suzuki-type O-arylation)

    • Base (e.g., NaH, K₂CO₃, or Cs₂CO₃)

    • Solvent (e.g., DMF, DMSO, or THF)

    • Temperature: Room temperature to reflux, depending on the reactivity of the electrophile.

  • Illustrative Procedure (Conceptual):

    • To a solution of 1-(3-(4-aminophenyl)-5-fluorobenzyl)-1H-pyrazol-4-ol in a suitable anhydrous solvent, add a base (e.g., NaH) at 0 °C.

    • Stir the mixture for 30 minutes at room temperature.

    • Add the desired electrophile (e.g., an activated aryl halide) and heat the reaction as necessary, monitoring by TLC.

    • Quench the reaction with water and extract the product with an organic solvent.

    • Purify the crude product by column chromatography to obtain the final inhibitor.

Biological Evaluation: Assessing Kinase Inhibitory Activity and Cellular Effects

Once synthesized, the novel compounds must be rigorously evaluated for their biological activity. This typically involves a tiered approach, starting with in vitro kinase assays to determine potency and selectivity, followed by cell-based assays to assess cellular efficacy and cytotoxicity.[5]

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase using a luminescent assay format, which measures ATP consumption.

  • Principle: Kinase activity is measured by quantifying the amount of ATP remaining in the solution after the kinase reaction. A decrease in ATP corresponds to higher kinase activity. The assay uses a luciferase/luciferin system where the light output is proportional to the ATP concentration.

  • Materials:

    • Purified recombinant kinase

    • Kinase-specific substrate

    • Kinase assay buffer (containing MgCl₂, DTT, etc.)

    • ATP

    • Test compounds (solubilized in DMSO)

    • Luminescent kinase assay reagent (e.g., ADP-Glo™)

    • White, opaque 96- or 384-well plates

  • Procedure:

    • Prepare a serial dilution of the test compounds in DMSO.

    • In the wells of the assay plate, add the kinase, substrate, and buffer.

    • Add the diluted test compounds to the wells (final DMSO concentration should be ≤1%). Include positive (no inhibitor) and negative (no kinase) controls.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the optimal temperature and time for the specific kinase.

    • Stop the reaction and measure the remaining ATP by adding the luminescent detection reagent according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Kinome Profiling for Selectivity

To understand the selectivity profile of promising inhibitors, it is crucial to screen them against a broad panel of kinases.[6][7] Several commercial services offer kinome profiling, which provides valuable insights into potential off-target effects and can help in lead optimization.[7] This broad screening is pivotal for identifying potent and selective kinase inhibitors and reducing the risk of adverse side effects.[7]

Protocol 3: Cell-Based Proliferation Assay (MTT or CellTiter-Glo®)

This protocol measures the effect of the synthesized inhibitors on the proliferation of cancer cell lines.

  • Principle: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert MTT into a purple formazan product. The CellTiter-Glo® assay measures the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

  • Materials:

    • Cancer cell line of interest (e.g., one known to be dependent on the target kinase)

    • Cell culture medium and supplements

    • Test compounds (solubilized in DMSO)

    • MTT reagent or CellTiter-Glo® reagent

    • Solubilization buffer (for MTT)

    • Clear or opaque 96-well plates

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compounds for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).

    • For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add the solubilization buffer to dissolve the formazan crystals.

    • For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well and follow the manufacturer's protocol for incubation.

    • Measure the absorbance (for MTT) or luminescence (for CellTiter-Glo®) using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

Data Presentation and Interpretation

Quantitative data from the biological assays should be summarized in a clear and structured format to facilitate comparison and interpretation.

Compound IDTarget KinaseIn Vitro IC₅₀ (nM)Cell LineCellular GI₅₀ (µM)
Lead-001 Kinase X50Cancer Cell Line A0.5
Lead-002 Kinase X15Cancer Cell Line A0.1
Control Kinase X25Cancer Cell Line A0.2

Table 1: Hypothetical biological activity data for newly synthesized kinase inhibitors.

Visualizing Key Concepts and Workflows

Diagrams are essential for illustrating complex biological pathways and experimental procedures.

Kinase_Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Receptor Tyrosine Kinase (RTK)->Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Target Kinase Target Kinase Signaling Cascade (e.g., RAS-RAF-MEK-ERK)->Target Kinase Cell Proliferation, Survival Cell Proliferation, Survival Target Kinase->Cell Proliferation, Survival Inhibitor Inhibitor Inhibitor->Target Kinase

Caption: Simplified Kinase Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Intermediate 1-(3-Bromo-5-fluoro-benzyl)-1H-pyrazol-4-ol Suzuki Coupling Suzuki-Miyaura Coupling Intermediate->Suzuki Coupling Etherification O-Arylation Suzuki Coupling->Etherification Final Inhibitor Final Inhibitor Etherification->Final Inhibitor Kinase Assay In Vitro Kinase Assay (IC50) Final Inhibitor->Kinase Assay Cell Assay Cell Proliferation Assay (GI50) Final Inhibitor->Cell Assay Kinome Profiling Selectivity Profiling Kinase Assay->Kinome Profiling

Caption: Experimental Workflow for Kinase Inhibitor Development.

SAR_Logic Start 1-(3-Bromo-5-fluoro-benzyl)-1H-pyrazol-4-ol Modification Systematic Chemical Modifications Start->Modification R1 R1 (Aryl substitutions via Suzuki) Modification->R1 R2 R2 (Substitutions at pyrazol-4-ol) Modification->R2 SAR Structure-Activity Relationship (SAR) Analysis R1->SAR R2->SAR Optimization Lead Optimization (Potency, Selectivity, ADME) SAR->Optimization

Caption: Logic of Structure-Activity Relationship (SAR) Studies.

Conclusion and Future Directions

The intermediate 1-(3-Bromo-5-fluoro-benzyl)-1H-pyrazol-4-ol represents a valuable starting point for the development of novel kinase inhibitors. The synthetic and biological evaluation protocols detailed in this application note provide a robust framework for identifying and characterizing potent and selective drug candidates. Future work should focus on expanding the chemical diversity of the synthesized library and performing in-depth mechanistic studies, including co-crystallography with the target kinase, to elucidate the binding mode and guide further optimization efforts. The integration of computational modeling and predictive QSAR studies can also accelerate the discovery of new therapeutic agents.

References

  • Pamgene. (n.d.). Characterize Kinase Inhibitors by Kinome Profiling. Retrieved from [Link]

  • ACS Publications. (2025, July 12). Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. Retrieved from [Link]

  • PubMed. (2007, November 15). Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. Retrieved from [Link]

  • Springer. (2013, January 1). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Retrieved from [Link]

  • MDPI. (2024, April 23). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Retrieved from [Link]

  • PubMed. (2018, September 15). Pyrimidine-based pyrazoles as cyclin-dependent kinase 2 inhibitors: Design, synthesis, and biological evaluation. Retrieved from [Link]

  • PMC. (n.d.). Design, Synthesis and Biological Evaluation of Novel Pyrazolotriazolopyrimidine Derivatives as Potential Anticancer Agents. Retrieved from [Link]

  • PubMed. (2024, February 15). Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3- kinase activities. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]

  • ChemRxiv. (n.d.). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Design, synthesis, and biological evaluation of a new series of pyrazole derivatives: Discovery of potent and selective JNK3 kinase inhibitors. Retrieved from [Link]

  • PMC. (n.d.). Kinome Profiling Identifies Druggable Targets for Novel Human Cytomegalovirus (HCMV) Antivirals. Retrieved from [Link]

  • MDPI. (2021, March 5). Drug Discovery in Liver Disease Using Kinome Profiling. Retrieved from [Link]

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents. Retrieved from [Link]

  • Profacgen. (n.d.). Cell-based Kinase Assays. Retrieved from [Link]

  • Oncolines B.V. (2024, October 19). Kinome Profiling. Retrieved from [Link]

  • PLOS One. (2016, September 6). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. Retrieved from [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Creative Biolabs. (2023, December 18). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Chemsrc.com. (2025, February 5). 1-Benzyl-4-bromo-3-methyl-1H-pyrazole-5-carboxamide. Retrieved from [Link]

  • Google Patents. (n.d.). WO2015094913A1 - Fluorophenyl pyrazol compounds.
  • ResearchGate. (n.d.). Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5).... Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

  • Semantic Scholar. (n.d.). SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. Retrieved from [Link]

  • MDPI. (2009, July 3). 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. Retrieved from [Link]

Sources

Application Note: Preparation and Characterization of Pharmaceutical Salts of 1-(3-Bromo-5-fluoro-benzyl)-1H-pyrazol-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note details the protocols for the preparation, screening, and isolation of pharmaceutical salts of 1-(3-Bromo-5-fluoro-benzyl)-1H-pyrazol-4-ol (referred to herein as Compound A ).

Compound A is a critical building block in the synthesis of soluble Guanylate Cyclase (sGC) stimulators (analogous to the Vericiguat class). The 4-hydroxy-pyrazole core presents specific physicochemical challenges:

  • Oxidative Instability: The electron-rich pyrazole ring is susceptible to oxidation to the quinone-imine or ketone forms upon prolonged exposure to air.

  • Amphoteric Nature: The molecule possesses a weakly acidic hydroxyl group (pKa ~9.5) and a weakly basic pyrazole nitrogen (pKa ~2.0–2.5), necessitating a strategic choice between acid-addition and base-addition salts.

  • Process Purification: Salt formation is utilized here not just for bioavailability, but as a non-chromatographic purification step to reject regioisomeric impurities (e.g., N2-alkylation byproducts) and stabilize the solid form.

This guide provides a self-validating workflow for generating Hydrochloride (HCl) and Sodium (Na) salts, supported by solid-state characterization logic.

Pre-Formulation Characterization

Before initiating salt synthesis, the ionization profile must be understood to select the appropriate counterions.

Ionization Profile (pKa)
  • Acidic Center (OH): The 4-OH group acts as a phenol mimic. Deprotonation yields the pyrazolate anion, which is resonance-stabilized.

    • Target Counterions:

      
      , 
      
      
      
      , Tromethamine.
  • Basic Center (N2): The N2 nitrogen is weakly basic. Protonation requires a strong acid (

    
    ) to drive the equilibrium toward the salt form.
    
    • Target Counterions:

      
       (HCl), 
      
      
      
      (HBr),
      
      
      (Mesylate).
Solubility Mapping

Data generated via thermodynamic solubility assessment at 25°C.

SolventSolubility (mg/mL)ClassificationUtility in Salt Formation
Water < 0.1InsolubleAnti-solvent
Methanol (MeOH) > 50SolubleSolvent for Base Salt
Isopropanol (IPA) 15 - 20Moderately SolubleSolvent for Acid Salt
Ethyl Acetate 25 - 30SolubleSolvent/Anti-solvent
Dichloromethane > 100Very SolubleExtraction only
MTBE 5 - 10Sparingly SolubleAnti-solvent (Precipitant)

Salt Screening Workflow

The following decision tree illustrates the logic applied to determine the optimal salt form based on the intended downstream application (Stability vs. Solubility).

SaltScreening Start Compound A (Free Form) Char pKa & Solubility Profiling Start->Char Decision Primary Objective? Char->Decision Path_Stab Oxidative Stability (Storage/Intermediate) Decision->Path_Stab Isolation Path_Sol Aqueous Solubility (Formulation) Decision->Path_Sol Dissolution AcidScreen Strong Acid Screen (pKa < 1) Path_Stab->AcidScreen BaseScreen Strong Base Screen (pKa > 12) Path_Sol->BaseScreen HCl HCl Salt (Crystalline, Stable) AcidScreen->HCl Preferred Mesylate Mesylate Salt (Non-Hygroscopic) AcidScreen->Mesylate Sodium Sodium Salt (High Solubility) BaseScreen->Sodium Preferred Tromethamine Tromethamine Salt (Buffered) BaseScreen->Tromethamine Validation Solid State Analysis (XRPD, DSC, HPLC) HCl->Validation Mesylate->Validation Sodium->Validation Tromethamine->Validation

Figure 1: Strategic workflow for salt selection based on physicochemical objectives.

Detailed Experimental Protocols

Protocol A: Preparation of the Hydrochloride Salt (Stabilization)

Objective: Isolate Compound A as a stable, crystalline solid to prevent oxidation during storage. Mechanism: Protonation of N2 disrupts the electron density of the pyrazole ring, reducing susceptibility to oxidative degradation.

Reagents:

  • Compound A (Crude or Oil)

  • Isopropanol (IPA) - HPLC Grade

  • Hydrochloric Acid (4M in Dioxane or 5-6M in IPA)

  • Methyl tert-butyl ether (MTBE) - Anti-solvent

Step-by-Step Procedure:

  • Dissolution: Charge 10.0 g of Compound A into a 250 mL round-bottom flask. Add 60 mL of IPA. Heat to 45°C with stirring until fully dissolved.

  • Filtration (Polish): If the solution is hazy, filter hot through a 0.45 µm PTFE membrane to remove inorganic insolubles.

  • Acid Addition: Cool the filtrate to 20°C. Slowly add 1.1 equivalents of HCl (in Dioxane/IPA) dropwise over 20 minutes.

    • Observation: A slight exotherm may occur. The solution should turn from amber to pale yellow.

  • Crystallization: Seed the solution with <10 mg of authentic HCl salt (if available). Stir at 20°C for 2 hours.

    • Note: If no precipitation occurs, slowly add MTBE (up to 30 mL) until turbidity persists, then cool to 0–5°C.

  • Aging: Stir the slurry at 0–5°C for 4 hours to maximize yield.

  • Isolation: Filter the solid using a Büchner funnel under inert gas (Nitrogen) flow.

  • Washing: Wash the cake with 20 mL of cold IPA:MTBE (1:1 mixture).

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Expected Yield: 85–92% Target Appearance: Off-white to white crystalline solid.

Protocol B: Preparation of the Sodium Salt (Solubility)

Objective: Generate a water-soluble form for dissolution testing or aqueous coupling reactions. Mechanism: Deprotonation of the 4-OH group.

Reagents:

  • Compound A[1][2][3][4][5][6]

  • Methanol (Anhydrous)

  • Sodium Methoxide (NaOMe) - 25% w/w solution in Methanol

  • Acetonitrile (ACN)

Step-by-Step Procedure:

  • Dissolution: Dissolve 5.0 g of Compound A in 25 mL of anhydrous Methanol under Nitrogen atmosphere.

  • Base Addition: Add 1.05 equivalents of NaOMe solution dropwise at room temperature (25°C). Stir for 30 minutes.

  • Solvent Swap: The sodium salt is likely soluble in MeOH. Concentrate the solution under reduced pressure (Rotavap) to approximately 20% of the original volume.

  • Precipitation: Add 50 mL of Acetonitrile (ACN) slowly to the concentrated methanolic residue. The sodium salt should precipitate as the polarity decreases.

  • Slurry: Stir the suspension at ambient temperature for 2 hours.

  • Isolation: Filter the hygroscopic solid rapidly under Nitrogen.

  • Drying: Dry immediately in a vacuum oven at 50°C with a

    
     trap to remove trace moisture.
    

Critical Caution: The sodium salt is likely hygroscopic . Handle in a glovebox or humidity-controlled environment.

Analytical Validation (Self-Validating Systems)

To ensure the protocol was successful, the following criteria must be met:

1H-NMR Shift Analysis

Comparison of the free base vs. salt forms in DMSO-d6.

Proton EnvironmentFree Base Shift (

)
HCl Salt Shift (

)
Diagnostic Change
Pyrazole C3-H ~7.4 ppm~7.8 - 8.0 ppmDownfield shift due to N-protonation (deshielding).
Benzyl

~5.2 ppm~5.3 - 5.4 ppmSlight downfield shift.
Exchangeable H Broad singlet (OH)Broad singlet (

)
Appearance of distinct

signal >10 ppm.
Stoichiometry Determination (Ion Chromatography)
  • Method: Dissolve salt in water/methanol. Analyze anions via IC.

  • Acceptance Criteria:

    • HCl Salt: Chloride content theoretical

      
      .
      
    • Na Salt: Sodium content theoretical (via atomic absorption or residue on ignition).

Solid State Stability (Stress Test)
  • Protocol: Store 50 mg of Free Base and 50 mg of HCl Salt at 40°C/75% RH for 7 days.

  • HPLC Analysis: Check for the formation of the oxidation impurity (Quinone-imine).

  • Pass Criteria: Salt form shows <0.1% growth in impurity; Free base typically shows >0.5% degradation.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.

  • Follmann, M., et al. (2017). "Discovery of the Soluble Guanylate Cyclase Stimulator Vericiguat (BAY 1021189) for the Treatment of Heart Failure."[7] Journal of Medicinal Chemistry, 60(12), 5146–5161. (Describes the synthesis and properties of similar fluorobenzyl-pyrazole intermediates).

  • PubChem Compound Summary. (2024). "1-Benzyl-1H-pyrazole-4-carboxylic acid derivatives and related structures." National Center for Biotechnology Information.

  • Bastin, R. J., et al. (2000). "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development, 4(5), 427-435.

Disclaimer: This protocol is for research and development purposes only. All synthesis steps should be performed in a fume hood by trained personnel wearing appropriate PPE (gloves, goggles, lab coat). The specific "3-bromo-5-fluoro" substitution pattern may alter solubility slightly compared to the 2-fluoro analog; titration of anti-solvent volumes is recommended during the first run.

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating the Challenge of O-Alkylation in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide you with in-depth technical insights and actionable troubleshooting strategies to address a common yet often perplexing challenge in pyrazole chemistry: the formation of O-alkylation side products. As a Senior Application Scientist, my goal is to not only provide protocols but to also illuminate the underlying chemical principles that govern your reaction outcomes. This guide is structured to empower you with the knowledge to rationally design your experiments and minimize the formation of unwanted O-alkylated pyrazoles.

Frequently Asked Questions (FAQs)

Q1: I'm trying to N-alkylate my pyrazole, but I'm consistently isolating an O-alkylated isomer. What's happening?

A1: This is a classic case of competing regioselectivity arising from the tautomeric nature of certain pyrazole derivatives, particularly hydroxypyrazoles and pyrazolones. These molecules can exist in equilibrium between different forms, most notably the N-H tautomer and the O-H (hydroxypyrazole) or C=O (pyrazolone) tautomers. Alkylation can occur on either the nitrogen or the oxygen atom, leading to a mixture of N-alkylated and O-alkylated products.

Q2: What are the key factors that influence whether I get N- or O-alkylation?

A2: The outcome of your alkylation reaction is a delicate balance of several factors:

  • Tautomeric Equilibrium: The relative population of the N-H versus O-H tautomers at any given moment in your reaction flask is a primary determinant.

  • Nature of the Alkylating Agent: The "hardness" or "softness" of your electrophile plays a crucial role, as dictated by Pearson's Hard and Soft Acids and Bases (HSAB) theory.

  • Reaction Conditions: The choice of base and solvent system can significantly influence both the tautomeric equilibrium and the reactivity of the nucleophilic centers.

Q3: Can you explain the HSAB principle in the context of pyrazole alkylation?

A3: Certainly. The HSAB principle states that hard acids prefer to react with hard bases, and soft acids prefer to react with soft bases. In the context of your pyrazole, the deprotonated nitrogen (anionic) is generally considered a "soft" nucleophile, while the deprotonated oxygen (anionic) is a "hard" nucleophile.

  • Hard Alkylating Agents (e.g., dimethyl sulfate, methyl triflate, Meerwein's salt) are hard acids and will preferentially react with the hard oxygen nucleophile, leading to a higher proportion of the O-alkylated product.[1]

  • Soft Alkylating Agents (e.g., methyl iodide, benzyl bromide) are soft acids and will favor reaction with the soft nitrogen nucleophile, yielding more of the desired N-alkylated product.[1]

Q4: How does the choice of base affect the N- vs. O-alkylation ratio?

A4: The base you choose can influence the position of deprotonation and the nature of the resulting anion. A strong, non-nucleophilic base like sodium hydride (NaH) will generate the pyrazolate anion, and the subsequent alkylation site will be more dependent on the alkylating agent and solvent. In some cases, using a weaker base like potassium carbonate (K₂CO₃) can favor N-alkylation.[2] The counter-ion of the base can also play a role by coordinating with the anionic pyrazole and influencing the accessibility of the N and O atoms.

Troubleshooting Guide: Strategies to Minimize O-Alkylation

If you are consistently observing significant O-alkylation, a systematic approach to troubleshooting is necessary. The following sections provide detailed guidance on how to adjust your experimental parameters to favor N-alkylation.

Understanding the Tautomeric Landscape

The first step in controlling the outcome of your reaction is to understand the tautomeric forms of your specific pyrazole substrate. For pyrazolones, three main tautomers can exist: the OH-form (hydroxypyrazole), the NH-form, and the CH-form. The equilibrium between these forms is influenced by the substituents on the pyrazole ring and the solvent.

Diagram: Tautomeric Equilibrium in Pyrazolones

Tautomers OH_form OH-Form (Hydroxypyrazole) NH_form NH-Form OH_form->NH_form Prototropic Shift CH_form CH-Form NH_form->CH_form Prototropic Shift

Caption: Tautomeric forms of pyrazolones.

Strategic Selection of Reaction Components

The following table summarizes how to strategically select your reagents and conditions to favor N-alkylation over O-alkylation.

ParameterRecommendation to Favor N-AlkylationRationale (Causality)
Alkylating Agent Use "soft" electrophiles (e.g., alkyl iodides, benzyl bromides).Soft electrophiles preferentially react with the softer nitrogen nucleophile according to the HSAB principle.[1]
Base Start with a weaker base like K₂CO₃ or Cs₂CO₃. In some cases, NaH can be effective.The choice of base can influence which tautomer is deprotonated and the nature of the resulting anion.[2]
Solvent Polar aprotic solvents like DMF or DMSO are often a good starting point.These solvents can influence the tautomeric equilibrium and the solvation of the pyrazolate anion, potentially making the nitrogen more accessible.[3]
Temperature Lowering the reaction temperature may increase selectivity.At lower temperatures, the reaction is more likely to be under kinetic control, which can favor the more nucleophilic nitrogen atom.
Experimental Protocol: A General Procedure for Favoring N-Alkylation

This protocol provides a starting point for optimizing your reaction to minimize O-alkylation.

Materials:

  • Your pyrazole substrate

  • Alkylating agent (e.g., methyl iodide, benzyl bromide) (1.1 equivalents)

  • Potassium carbonate (K₂CO₃) (1.5 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a stirred solution of your pyrazole substrate in anhydrous DMF, add potassium carbonate.

  • Stir the mixture at room temperature for 30 minutes to allow for salt formation.

  • Slowly add the alkylating agent to the reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to separate the N-alkylated product from any O-alkylated side product and unreacted starting material.

Diagram: Workflow for Minimizing O-Alkylation

Troubleshooting_Workflow Start Problem: O-Alkylation Side Product Analyze Analyze Reaction Components Start->Analyze Modify_Electrophile Switch to a 'Softer' Alkylating Agent (e.g., R-I instead of R-OTf) Analyze->Modify_Electrophile Modify_Base Change the Base (e.g., K2CO3, Cs2CO3) Analyze->Modify_Base Modify_Solvent Alter the Solvent (e.g., DMF, DMSO) Analyze->Modify_Solvent Optimize_Temp Lower the Reaction Temperature Analyze->Optimize_Temp Analyze_Results Analyze N/O Ratio (NMR, LC-MS) Modify_Electrophile->Analyze_Results Modify_Base->Analyze_Results Modify_Solvent->Analyze_Results Optimize_Temp->Analyze_Results Success Desired N-Alkylated Product Achieved Analyze_Results->Success Iterate Iterate on Conditions Analyze_Results->Iterate O-Alkylation still significant Iterate->Analyze

Caption: Troubleshooting workflow for O-alkylation.

Concluding Remarks

The formation of O-alkylation side products in pyrazole synthesis is a controllable challenge. By understanding the principles of tautomerism and the Hard and Soft Acids and Bases theory, you can make informed decisions in your experimental design. A systematic approach to optimizing your choice of alkylating agent, base, and solvent will ultimately lead you to a higher yield of your desired N-alkylated pyrazole. Should you require further assistance, please do not hesitate to reach out to our technical support team.

References

  • Ghandour, M. I., et al. (2019). SYNTHESIS, CHARACTERIZATION OF NEW N-ALKYL-1H- PYRAZOL-3-ONE DERIVATIVES. Moroccan Journal of Heterocyclic Chemistry, 18(2).
  • Elguero, J., et al. (2012). Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. ChemInform, 43(8).
  • BenchChem. (2025).
  • MDPI. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
  • Koehler, B. (2016). Why n-alkylation is more favorable than o-alkyation?
  • Lavergne, et al. (2016). Strategies for chemical synthesis of pyrazolone derivatives and their bio-significance. Journal of Chemical and Pharmaceutical Research, 8(5), 969-981.
  • MDPI. (2022).
  • PMC. (2022). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus ...
  • PMC. (2015).
  • Priebe, H., et al. (2018). A Selective Process for N-alkylation in Competition with O-alkylation.
  • PubMed. (2013).
  • Wiley Online Library. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes.

Sources

Technical Support Center: Solving Stability Issues of 4-Hydroxypyrazoles in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-hydroxypyrazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering stability challenges with this important class of compounds in solution. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific rationale to empower you to make informed decisions in your experimental work. The stability of your compounds is paramount for reproducible and reliable data, and this guide will walk you through troubleshooting common issues and implementing robust solutions.

Frequently Asked Questions (FAQs)

This section addresses some of the most common initial questions regarding the stability of 4-hydroxypyrazole solutions.

Q1: My 4-hydroxypyrazole solution is changing color. What is happening?

A1: Color change is a frequent indicator of oxidative degradation. The 4-hydroxy group can make the pyrazole ring more susceptible to oxidation, leading to the formation of colored byproducts. This process can be accelerated by exposure to air (oxygen), light, and certain metal ions.

Q2: I'm seeing a loss of potency in my compound over a short period. What are the likely causes?

A2: A rapid loss of potency is often due to chemical degradation. The primary culprits for 4-hydroxypyrazoles are oxidation, hydrolysis (both acid and base-catalyzed), and photodegradation. The specific pathway will depend on your solvent, pH, and storage conditions.

Q3: What are the ideal general storage conditions for a 4-hydroxypyrazole stock solution?

A3: For general guidance, stock solutions should be stored at low temperatures (-20°C or -80°C) in amber vials to protect from light.[1][2][3] The solvent should be of high purity and degassed if possible. For aqueous solutions, buffering to a neutral pH is often beneficial.

Q4: Can the choice of solvent impact the stability of my 4-hydroxypyrazole?

A4: Absolutely. Protic solvents, especially water, can participate in hydrolysis. The polarity of the solvent can also influence reaction rates.[4] It is crucial to use high-purity, anhydrous solvents when appropriate and to be aware of potential interactions.

In-Depth Troubleshooting Guides

This section provides a more detailed approach to identifying and resolving specific stability issues.

Issue 1: Suspected Oxidative Degradation

Oxidation is a common degradation pathway for phenolic compounds, including 4-hydroxypyrazoles. The presence of the hydroxyl group can increase the electron density of the pyrazole ring, making it more susceptible to attack by oxygen and other oxidizing agents.[5][6]

Identifying Oxidation:
  • Visual Cues: Formation of yellow, brown, or other colored species in your solution.

  • Analytical Evidence: Appearance of new peaks in your HPLC or LC-MS chromatogram, often with a change in the UV-Vis spectrum. Mass spectrometry may reveal the addition of one or more oxygen atoms to your parent compound.

Causality and Mitigation Strategies:
  • Dissolved Oxygen: Atmospheric oxygen dissolved in your solvent is a primary driver of oxidation.

    • Solution: Degas your solvents by sparging with an inert gas (nitrogen or argon) or by using a freeze-pump-thaw technique. Prepare and store your solutions under an inert atmosphere.

  • Radical Initiators: Trace metal ion contaminants or exposure to light can generate reactive oxygen species (ROS) that initiate oxidative degradation.

    • Solution: Use high-purity solvents and reagents. Consider adding a chelating agent like EDTA to sequester metal ions. Protect your solutions from light at all times.

  • Antioxidants: The addition of an antioxidant can sacrificially be oxidized, thereby protecting your compound of interest.

    • Solution: For some applications, the addition of antioxidants like butylated hydroxytoluene (BHT) or ascorbic acid may be beneficial. However, ensure that the antioxidant does not interfere with your downstream assays.

Issue 2: Hydrolytic Instability

Hydrolysis is the cleavage of a chemical bond by the addition of water. While the pyrazole ring itself is generally stable to hydrolysis, substituents on the ring can be susceptible, and extreme pH conditions can promote ring opening.[7][8][9]

Identifying Hydrolysis:
  • Analytical Evidence: The appearance of new, often more polar, compounds in your chromatogram. The molecular weight of the degradation products will correspond to the addition of water followed by fragmentation.

Causality and Mitigation Strategies:
  • pH-Dependent Hydrolysis: Both acidic and basic conditions can catalyze hydrolysis.[10]

    • Acid-Catalyzed: Protonation of the pyrazole ring can make it more susceptible to nucleophilic attack by water.[11]

    • Base-Catalyzed: Deprotonation of the hydroxyl group or other acidic protons can initiate degradation pathways.[12]

    • Solution: Determine the pH of your solution and adjust it to a neutral range (pH 6-8) if your experimental protocol allows. Use buffers to maintain a stable pH. Conduct a pH stability profile to identify the optimal pH range for your specific 4-hydroxypyrazole derivative.

Issue 3: Photodegradation

Many aromatic and heterocyclic compounds are susceptible to degradation upon exposure to light, particularly UV light.[13][14] This can lead to a variety of reactions, including oxidation and ring cleavage.

Identifying Photodegradation:
  • Experimental Observation: Solutions that are stable when stored in the dark degrade when exposed to ambient or UV light.

  • Analytical Evidence: A complex mixture of degradation products may be observed, as photodegradation can be non-specific.

Causality and Mitigation Strategies:
  • Energy Absorption: The aromatic system of the pyrazole ring absorbs light energy, which can promote electrons to an excited state, leading to bond cleavage or reaction with oxygen.

    • Solution: The most effective solution is to protect your compound from light at all times. Use amber vials or wrap your containers in aluminum foil.[1] Conduct experiments under low-light conditions whenever possible.

Visualizing Degradation Pathways

The following diagram illustrates the primary degradation pathways for 4-hydroxypyrazoles.

A 4-Hydroxypyrazole Derivative B Oxidized Products (e.g., Quinones, Ring-Opened Species) A->B O2, Light, Metal Ions C Hydrolyzed Products (e.g., Ring-Opened Species) A->C H2O, H+ or OH- D Photodegradation Products (Complex Mixture) A->D UV/Visible Light

Caption: Primary degradation pathways for 4-hydroxypyrazoles.

Systematic Investigation: Forced Degradation Studies

To proactively understand the stability of your 4-hydroxypyrazole derivative, a forced degradation (or stress testing) study is highly recommended.[15][16][17] This involves intentionally exposing your compound to harsh conditions to identify potential degradation products and pathways. This information is invaluable for developing stable formulations and stability-indicating analytical methods.

Forced Degradation Workflow

cluster_0 Stress Conditions cluster_1 Analysis A Acid Hydrolysis (e.g., 0.1 M HCl) G HPLC/UPLC with PDA/UV Detector A->G B Base Hydrolysis (e.g., 0.1 M NaOH) B->G C Oxidation (e.g., 3% H2O2) C->G D Thermal Stress (e.g., 60°C) D->G E Photostability (ICH Q1B Guidelines) E->G H LC-MS/QTOF for Identification G->H I Data Evaluation: - Identify Degradants - Determine Pathways - Method Validation H->I F 4-Hydroxypyrazole Stock Solution F->A F->B F->C F->D F->E

Caption: Workflow for a forced degradation study.

Summary of Forced Degradation Conditions
Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M to 1 M HCl, heat (40-80°C)Hydrolysis of substituent groups, potential ring cleavage.
Base Hydrolysis 0.1 M to 1 M NaOH, heat (40-80°C)Hydrolysis, potential for base-catalyzed oxidation.
Oxidation 3-30% H₂O₂, room temperatureFormation of N-oxides, hydroxylated byproducts, or ring cleavage products.
Thermal Stress 60-80°C in solution and as solidThermally induced degradation, may accelerate other pathways.
Photostability Exposure to UV and visible light (ICH Q1B)Photolytic cleavage, photo-oxidation.

Note: The goal is to achieve 5-20% degradation of the parent compound. Conditions should be adjusted accordingly.[16]

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol provides a general procedure for preparing a more stable stock solution of a 4-hydroxypyrazole derivative.

Materials:

  • 4-hydroxypyrazole derivative

  • High-purity, anhydrous solvent (e.g., DMSO, DMF, or acetonitrile)

  • Inert gas (argon or nitrogen)

  • Amber glass vials with screw caps and PTFE septa

  • Sonicator

  • Sterile syringe filters (if needed)

Procedure:

  • Solvent Preparation: If oxidation is a primary concern, degas the chosen solvent by sparging with an inert gas for 15-20 minutes.

  • Weighing: Accurately weigh the desired amount of the 4-hydroxypyrazole derivative in a clean, dry amber vial.

  • Dissolution: Under a gentle stream of inert gas, add the degassed solvent to the vial to the desired final concentration.

  • Solubilization: Cap the vial tightly and vortex or sonicate until the compound is fully dissolved.

  • Inert Overlay: Before sealing for storage, you can gently flush the headspace of the vial with the inert gas.

  • Storage: Store the vial at -20°C or -80°C, protected from light.

Protocol 2: Forced Degradation Study

This protocol outlines the steps for conducting a forced degradation study.

Materials:

  • 4-hydroxypyrazole stock solution (e.g., in acetonitrile or methanol)

  • 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂

  • HPLC or UPLC system with a PDA/UV detector[18][19][20][21]

  • LC-MS system for peak identification

  • pH meter

  • Thermostatic oven/water bath

  • Photostability chamber

Procedure:

  • Sample Preparation: For each condition, mix your stock solution with the stressor (e.g., 1:1 ratio of stock solution to 0.1 M HCl). Prepare a control sample with the stock solution and the solvent used for the stressor (e.g., water).

  • Incubation:

    • Acid/Base Hydrolysis: Incubate samples at a set temperature (e.g., 60°C) and collect aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the aliquots before analysis.

    • Oxidation: Keep the sample at room temperature, protected from light, and collect aliquots at the same time points.

    • Thermal Stress: Incubate the control sample at the elevated temperature.

    • Photostability: Expose the sample to controlled light conditions as per ICH Q1B guidelines.

  • Analysis: Analyze all samples by a suitable, validated HPLC method. The method should be able to separate the parent compound from all degradation products.

  • Peak Identification: For significant degradation products, use LC-MS to determine their molecular weights and fragmentation patterns to aid in structural elucidation.[20]

  • Data Interpretation: Calculate the percentage of degradation for the parent compound under each condition. Propose degradation pathways based on the identified products.

By systematically applying the principles and protocols outlined in this guide, you will be well-equipped to diagnose, troubleshoot, and ultimately solve the stability issues of your 4-hydroxypyrazole derivatives in solution, leading to more robust and reliable scientific outcomes.

References

  • Production of 4-hydroxypyrazole from the interaction of the alcohol dehydrogenase inhibitor pyrazole with hydroxyl radical. PubMed. [Link]

  • Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes. PubMed. [Link]

  • Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. PMC. [Link]

  • Effect of 4-hydroxypyrazole on tryptophan and formate metabolism in isolated rat liver cells. Biochemical Journal. [Link]

  • VII*. The Kinetics of Oxidation by Air of 4-Alkylsubstituted Pyrazol. Acta Chemica Scandinavica. [Link]

  • Intramolecular reactions and chemical degradation. Hypha Discovery. [Link]

  • Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study. New Journal of Chemistry. [Link]

  • Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Beilstein Journals. [Link]

  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PMC. [Link]

  • Forced Degradation – A Review. Journal of Pharmaceutical Science and Research. [Link]

  • Pharmacological and toxicological properties of 4-hydroxypyrazole, a metabolite of pyrazole. PubMed. [Link]

  • Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews: A Journal of Pharmaceutical Science. [Link]

  • HYDROLYSIS REACTIONS. Acıbadem Üniversitesi. [Link]

  • Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. MDPI. [Link]

  • Discovery of 4-hydroxyl pyrazole derivatives as potent ferroptosis inhibitors. PubMed. [Link]

  • Photodegradation Kinetics and Color Removal of 2-(4-hydroxyphenylazo) Benzoic Acid by Advanced Oxidation Processes. Journal of Chemical Society of Nigeria. [Link]

  • Hydrolysis under basic conditions. Chemistry Stack Exchange. [Link]

  • 4843-98-5 | MFCD01693118 | 4-Hydroxypyrazole. AA Blocks. [Link]

  • Photodegradation Kinetics and Color Removal of 2-(4-hydroxyphenylazo) Benzoic Acid by Advanced Oxidation Processes. Chemical Science International Journal. [Link]

  • Hydrolysis Reactions. Chemistry LibreTexts. [Link]

  • Photocatalytic Activity of Sulfanyl Porphyrazine/Titanium Dioxide Nanocomposites in Degradation of Organic Pollutants. MDPI. [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Applications. [Link]

  • Analytical Methods for the Quantification of Pharmaceuticals. ResearchGate. [Link]

  • Acid-catalyzed hydrolysis kinetics of organic hydroperoxides: Computational strategy and structure-activity relationship. EGUsphere. [Link]

  • Identification, separation and mass spectral characterization of degradants in Cariprazine HCl by LC-MS/MS/QTOF. ACG Publications. [Link]

  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine. ResearchGate. [Link]

  • Stabilizers, Blockers, & Substrates. BBI Solutions. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Spectroscopic Characterization of 1-(3-Bromo-5-fluoro-benzyl)-1H-pyrazol-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. This guide provides an in-depth comparative analysis of spectroscopic techniques for the characterization of 1-(3-Bromo-5-fluoro-benzyl)-1H-pyrazol-4-ol, a heterocyclic compound with potential applications in medicinal chemistry. As a Senior Application Scientist, this document is crafted to not only present data but to also offer insights into the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.

Introduction

1-(3-Bromo-5-fluoro-benzyl)-1H-pyrazol-4-ol belongs to the pyrazole class of heterocyclic compounds, which are integral scaffolds in many pharmaceutical agents due to their diverse biological activities.[1][2][3] Accurate characterization is paramount to understanding its structure-activity relationship and ensuring its purity and stability. This guide will focus on the primary method of ¹H Nuclear Magnetic Resonance (NMR) spectroscopy and provide a comparative overview of complementary techniques such as ¹³C NMR, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS).

¹H NMR Spectroscopy: The Primary Tool for Structural Elucidation

¹H NMR spectroscopy remains the most powerful and widely used technique for determining the structure of organic molecules in solution.[4] It provides detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule.

Predicted ¹H NMR Spectral Data for 1-(3-Bromo-5-fluoro-benzyl)-1H-pyrazol-4-ol

While an experimental spectrum for the title compound is not publicly available, a predicted spectrum can be inferred from the analysis of similar pyrazole derivatives.[1][5][6][7][8]

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Rationale
Pyrazole H37.5 - 7.8Singlet (or doublet)J₃₅ ≈ 0.5-0.9 HzThe chemical shift is influenced by the adjacent nitrogen and the hydroxyl group. The small coupling to H5 may or may not be resolved.[9]
Pyrazole H57.3 - 7.6Singlet (or doublet)J₃₅ ≈ 0.5-0.9 HzSimilar to H3, its environment is dictated by the nitrogen atoms of the pyrazole ring.[9]
Benzyl CH₂5.2 - 5.5Singlet-The benzylic protons are adjacent to the pyrazole nitrogen and the substituted phenyl ring.
Phenyl H2'7.0 - 7.3Singlet (or narrow triplet)J ≈ 2 HzThis proton is ortho to the bromine and meta to the fluorine, leading to a complex but likely narrow multiplet.
Phenyl H4'6.9 - 7.2Triplet of doubletsJ(H-F) ≈ 8-10 Hz, J(H-H) ≈ 2 HzThis proton is coupled to the fluorine atom and the two meta protons.
Phenyl H6'7.1 - 7.4Doublet of doubletsJ(H-F) ≈ 8-10 Hz, J(H-H) ≈ 2 HzThis proton is ortho to the fluorine and meta to the bromine.
Pyrazol-4-ol OH9.0 - 12.0Broad Singlet-The hydroxyl proton is acidic and its signal is often broad due to exchange. Its chemical shift is highly dependent on solvent and concentration.[9]
Experimental Protocol: ¹H NMR Spectroscopy

A robust protocol is essential for acquiring high-quality, reproducible NMR data.

Objective: To obtain a high-resolution ¹H NMR spectrum for structural confirmation.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 1-(3-Bromo-5-fluoro-benzyl)-1H-pyrazol-4-ol.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts, particularly for labile protons like the hydroxyl group.[5][6][9]

    • Ensure complete dissolution; gentle vortexing or sonication may be applied.

  • Instrument Setup (400 MHz NMR Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Set the appropriate spectral width (e.g., -2 to 12 ppm).

    • Optimize the receiver gain.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using a standard pulse sequence.

    • Typically, 16-32 scans are sufficient for a sample of this concentration.

    • Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform.

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

dot

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_analysis Data Interpretation weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock_shim Lock & Shim insert->lock_shim acquire Acquire Spectrum lock_shim->acquire process Process Data acquire->process assign Assign Peaks process->assign integrate Integrate Signals assign->integrate report Report Structure integrate->report

Caption: Workflow for ¹H NMR Analysis.

Comparative Analysis with Alternative Spectroscopic Techniques

While ¹H NMR is foundational, a multi-technique approach provides a more complete and validated characterization.

¹³C NMR Spectroscopy

¹³C NMR provides information about the carbon framework of the molecule.

Technique 1-(3-Bromo-5-fluoro-benzyl)-1H-pyrazol-4-ol Characterization
¹³C NMR - Expected Signals: Approximately 10 distinct carbon signals. - Key Features: The chemical shifts of the pyrazole carbons (C3, C4, C5) are particularly diagnostic of the substitution pattern.[10][11] C4, bearing the hydroxyl group, will be significantly shifted downfield. The carbons in the phenyl ring will show splitting due to coupling with the fluorine atom (¹JCF, ²JCF, etc.). - Advantages: Provides direct information on the carbon skeleton, complements ¹H NMR data for unambiguous assignment.[4] - Limitations: Lower sensitivity compared to ¹H NMR, requiring longer acquisition times or more concentrated samples.
FT-IR - Expected Bands (cm⁻¹): - ~3200-3500 (broad): O-H stretch of the hydroxyl group.[12] - ~3100-3150: C-H stretch of the pyrazole and phenyl rings. - ~1550-1620: C=N and C=C stretching vibrations of the pyrazole ring.[1][13] - ~1000-1100: C-F stretch. - ~550-650: C-Br stretch. - Advantages: Fast, non-destructive, and provides information about functional groups.[14] - Limitations: Provides less detailed structural information compared to NMR.
Mass Spectrometry - Expected Molecular Ion (M⁺): A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) will be observed for the molecular ion peak.[15][16] This results in two peaks of nearly equal intensity separated by 2 m/z units. - Fragmentation: Common fragmentation pathways would involve the loss of the benzyl group or cleavage of the pyrazole ring. The presence of bromine and fluorine will influence the fragmentation pattern.[17][18] - Advantages: Provides the molecular weight and elemental composition (with high-resolution MS). - Limitations: Is a destructive technique and does not provide detailed information on the connectivity of atoms.
Experimental Workflow: A Multi-technique Approach

dot

multi_technique_workflow cluster_primary Primary Characterization cluster_secondary Complementary Analysis cluster_final Structural Confirmation start Synthesized Compound HNMR ¹H NMR start->HNMR CNMR ¹³C NMR HNMR->CNMR FTIR FT-IR HNMR->FTIR MS Mass Spectrometry HNMR->MS structure Confirmed Structure of 1-(3-Bromo-5-fluoro-benzyl)-1H-pyrazol-4-ol CNMR->structure FTIR->structure MS->structure

Caption: Integrated Spectroscopic Workflow.

Conclusion

The structural characterization of 1-(3-Bromo-5-fluoro-benzyl)-1H-pyrazol-4-ol is most effectively achieved through a combination of spectroscopic techniques. ¹H NMR provides the foundational data on the proton framework, while ¹³C NMR, FT-IR, and Mass Spectrometry offer complementary and confirmatory evidence. This integrated approach ensures a high degree of confidence in the assigned structure, a critical requirement for advancing drug development programs. The protocols and comparative data presented in this guide are designed to empower researchers to conduct thorough and self-validating characterizations of novel pyrazole derivatives.

References

  • Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. (2012, January 15). Magnetic Resonance in Chemistry. Available from: [Link]

  • Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-684. Available from: [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025, March 20). ACS Omega. Available from: [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - University of Pretoria. (2025, March 20). University of Pretoria. Available from: [Link]

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. Available from: [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023, July 14). MDPI. Available from: [Link]

  • FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). - ResearchGate. Available from: [Link]

  • Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. (2011, September 15). PubMed. Available from: [Link]

  • FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2... - ResearchGate. Available from: [Link]

  • Organic Compounds Containing Halogen Atoms. (2023, August 29). Chemistry LibreTexts. Available from: [Link]

  • a FT-IR spectra of different wt% of pyrazole (a) 0 %, (b) 20 %, (c)... - ResearchGate. Available from: [Link]

  • Alternative Methods in Heterocyclic Synthesis Based on Green Chemistry. (2025, July 13). IntechOpen. Available from: [Link]

  • Mass spectrometry of halogen-containing organic compounds - ResearchGate. (2025, August 5). Available from: [Link]

  • Ch13 - Mass Spectroscopy - University of Calgary. Available from: [Link]

  • Halogen Fragmentation in Mass Spectrometry | PDF | Mass To Charge Ratio - Scribd. Available from: [Link]

  • Supplementary Information - The Royal Society of Chemistry. Available from: [Link]

  • Mass Spectrometry | Organic Chemistry I Lab. Available from: [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. Available from: [Link]

  • Synthesis and characterization of novel 2‐(1‐benzyl‐3‐[4‐fluorophenyl]‐1H‐pyrazol‐4‐yl)‐7‐fluoro‐4H‐ch - Radhabai Kale Mahila Mahavidyalaya Ahmednagar. Available from: [Link]

  • Physical data of substituted pyrazole derivatives (4a-4i). - ResearchGate. Available from: [Link]

  • 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate - MDPI. (2009, July 3). Available from: [Link]

  • Synthesis and Characterization of Heterocyclic Compounds-Based Liquid Crystals - Journal of Medicinal and Chemical Sciences. (2022, August 30). Available from: [Link]

  • A Brief Overview of Different Analytical Techniques for Material and Chemical Analysis. (2020, October 15). IntechOpen. Available from: [Link]

  • Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives - PMC. (2025, September 25). Available from: [Link]

  • 4,5-dihydro-1- H-pyrazol-5-yl)phenol Derivatives: Synthesis and Antibacterial Activity. Available from: [Link]

  • (PDF) 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate - ResearchGate. (2025, October 16). Available from: [Link]

Sources

Technical Guide: Structural Validation of N-Alkylated Pyrazoles via NOESY NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The regioselective N-alkylation of pyrazoles is a critical step in medicinal chemistry, particularly for kinase inhibitors and agrochemicals. However, this reaction frequently yields a mixture of 1,3-substituted and 1,5-substituted regioisomers. Distinguishing these isomers using standard 1D


H NMR is notoriously unreliable due to overlapping chemical shifts and solvent-dependent tautomeric equilibria in starting materials.

This guide establishes 2D NOESY (Nuclear Overhauser Effect Spectroscopy) as the primary validation method for these structures. While X-ray crystallography remains the absolute standard, it is low-throughput and requires crystalline solids. NOESY provides a rapid, solution-state, self-validating alternative by detecting through-space steric proximity (


) between the N-alkyl group and the pyrazole C5-substituent or proton.

The Regioselectivity Challenge

When a 3-substituted pyrazole (existing in tautomeric equilibrium) undergoes N-alkylation, two products are possible. The naming convention depends on the resulting position of the substituent relative to the alkylated nitrogen (N1).

  • Isomer A (1,3-substituted): The alkyl group attaches to the nitrogen distal to the substituent. The N-Alkyl group is spatially adjacent to the C5-Proton .

  • Isomer B (1,5-substituted): The alkyl group attaches to the nitrogen proximal to the substituent. The N-Alkyl group is spatially adjacent to the C5-Substituent .

Visualization of the Structural Divergence

PyrazoleAlkylation Start 3-Substituted Pyrazole (Tautomeric Mixture) Reaction N-Alkylation (R-X, Base) Start->Reaction Prod13 1,3-Isomer (Less Sterically Hindered) N-Alkyl near C5-H Reaction->Prod13 Path A (Major) Prod15 1,5-Isomer (Sterically Crowded) N-Alkyl near C5-Substituent Reaction->Prod15 Path B (Minor)

Figure 1: Divergent pathways in pyrazole alkylation leading to distinct spatial arrangements quantifiable by NOESY.

Comparative Analysis: NOESY vs. Alternatives

Why choose NOESY over other analytical techniques? This comparison evaluates the practical utility of each method in a high-throughput drug discovery environment.

FeatureNOESY (Recommended) HMBC (

H-

C /

N)
X-Ray Crystallography 1D

H NMR
Primary Mechanism Through-space (Dipolar coupling)Through-bond (

coupling)
Electron density diffractionChemical shift environment
Diagnostic Signal Proximity: N-Alkyl

C5-H vs. C5-R
Connectivity: N-Alkyl

C3/C5 Carbon
Absolute atomic positionPeak integration & shift
Sample Requirement Solution (Standard conc.)[1]High conc. or Cryoprobe (

N)
Single Crystal (Mandatory)Solution (Standard)
Ambiguity Risk Low (if mixing time optimized)Medium (C3/C5 shifts often similar)None (Gold Standard)High (Solvent dependent)
Throughput High (20-60 mins)Medium (1-4 hours)Low (Days to Weeks)Very High (5 mins)

Expert Insight: While


 HMBC is powerful, it requires natural abundance 

detection, which is insensitive on standard 400 MHz benchtop instruments. NOESY works reliably on standard hardware.

Technical Deep Dive: The Diagnostic Mechanism

The validation relies on the Nuclear Overhauser Effect (NOE) , which describes the transfer of spin polarization between nuclear spins via cross-relaxation. This effect is distance-dependent (


), effectively vanishing beyond 5 Å.
The "Smoking Gun" Correlations

To validate your structure, look for the following specific cross-peaks in the 2D spectrum:

  • For the 1,3-Isomer:

    • Observation: Strong NOE cross-peak between the N-Alkyl protons and the aromatic C5-H .

    • Logic: In the 1,3-isomer, the N1 position is adjacent to the unsubstituted C5 carbon. The distance is typically ~2.2–2.5 Å.

  • For the 1,5-Isomer:

    • Observation: Strong NOE cross-peak between the N-Alkyl protons and the Substituent protons (e.g., methyl, phenyl) at C5.

    • Absence: Absence of NOE between N-Alkyl and any aromatic proton (since C3-H is too far, >5 Å).

Experimental Protocol (Self-Validating System)

To ensure the data is trustworthy, follow this protocol. It includes "sanity checks" to prevent false positives from exchange peaks or spin diffusion.

Step 1: Sample Preparation
  • Solvent: DMSO-

    
     or CDCl
    
    
    
    . (DMSO is preferred to prevent peak overlap and slow down exchangeable proton relaxation).
  • Concentration: 5–20 mg in 0.6 mL.

  • Degassing: Critical. Dissolved oxygen is paramagnetic and accelerates

    
     relaxation, quenching the NOE signal. Bubble 
    
    
    
    or Argon through the sample for 2 minutes.
Step 2: Acquisition Parameters (The "Small Molecule" Rule)

Pyrazoles are small molecules (MW < 500). They fall into the extreme narrowing limit (


).
  • NOE Sign: Positive (Cross-peaks have opposite phase to the diagonal).[2]

  • Mixing Time (

    
    ): 500 ms – 800 ms .
    
    • Why? Small molecules cross-relax slowly. Short mixing times (used for proteins) will yield zero signal.

  • Relaxation Delay (

    
    ): 
    
    
    
    (typically 3–5 seconds) to ensure quantitative buildup.
Step 3: The Validation Workflow

NOESY_Workflow Step1 Acquire 1D 1H NMR Assign N-Alkyl & Aromatic Protons Step2 Run 2D NOESY (Mix Time: 600-800ms) Step1->Step2 Decision Analyze Cross-Peaks (N-Alkyl Row) Step2->Decision Result13 Cross-peak to Aromatic H (C5-H) Decision->Result13 Found Result15 Cross-peak to Substituent (C5-R) Decision->Result15 Found Conclusion13 CONFIRMED: 1,3-Isomer Result13->Conclusion13 Conclusion15 CONFIRMED: 1,5-Isomer Result15->Conclusion15

Figure 2: Decision tree for assigning pyrazole regiochemistry via NOESY.

Data Interpretation & Case Study

Scenario: You have alkylated 3-methylpyrazole with methyl iodide. You have two potential products: 1,3-dimethylpyrazole and 1,5-dimethylpyrazole.

Expected Chemical Shifts & NOE Table
Signal1,3-Dimethylpyrazole (Isomer A)1,5-Dimethylpyrazole (Isomer B)
N-Methyl (

)
~3.8 ppm~3.8 ppm
C-Methyl (

)
~2.2 ppm (at C3)~2.2 ppm (at C5)
Aromatic H (

)
C5-H (~7.3 ppm) & C4-H (~6.0 ppm)C3-H (~7.4 ppm) & C4-H (~6.0 ppm)
Critical NOE N-Me

C5-H (Strong)
N-Me

C-Me (Strong)
Secondary NOE N-Me

C-Me (Weak/None)
N-Me

C3-H (None)

Interpretation:

  • If you see the N-Methyl signal (3.8 ppm) correlating with the aromatic proton at 7.3 ppm, you have the 1,3-isomer .

  • If you see the N-Methyl signal correlating only with the other methyl group (2.2 ppm) and not the aromatic proton, you have the 1,5-isomer .

Pitfalls and Troubleshooting

  • COSY Artifacts: Strong scalar coupling (J-coupling) can appear in NOESY spectra (Zero Quantum Coherence).

    • Solution: COSY cross-peaks are anti-phase (up/down pattern) in high-resolution mode, whereas NOESY peaks are in-phase.

  • Exchange Peaks: If your solvent is wet or acidic, protons might exchange.

    • Solution: Exchange peaks have the same phase as the diagonal (negative). True NOE peaks for small molecules have the opposite phase (positive).[2][3]

  • Spin Diffusion: In large molecules or viscous solvents, magnetization can transfer A

    
     B 
    
    
    
    C, making A appear close to C.
    • Solution: Unlikely in pyrazoles (small molecules). If suspected, run a ROESY experiment; ROE signals are always positive, while spin diffusion is negative.

References

  • Regioselective Synthesis and Analysis: L. F. Silva, et al. "Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles." The Journal of Organic Chemistry, 2017 , 82 (10), 5298–5311. [Link]

  • NOESY Methodology for Small Molecules: T. D. W. Claridge. High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition, Elsevier, 2016 . Chapter 8: Correlations Through Space. [Link]

  • Comparative NMR Studies (HMBC vs NOESY): A. R. Katritzky, et al. "1H and 13C NMR study of the structure of N-acylpyrazoles." Magnetic Resonance in Chemistry, 2012 . [Link]

  • Mixing Time Optimization: University of Ottawa NMR Facility Guide. "2D NOESY: Parameters and Optimization." [Link]

Sources

Reference Standards for 1-(3-Bromo-5-fluoro-benzyl)-1H-pyrazol-4-ol Impurity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical, comparative analysis of reference standard strategies for profiling impurities in 1-(3-Bromo-5-fluoro-benzyl)-1H-pyrazol-4-ol . This specific intermediate presents unique challenges due to the amphoteric nature of the pyrazole-4-ol core, leading to complex regioisomeric impurity landscapes (N- vs. O-alkylation) that generic profiling methods often miss.

Content Type: Comparative Technical Guide Audience: Senior Analytical Scientists & CMC Leads

The Core Challenge: Why Standard Profiling Fails

The synthesis of 1-(3-Bromo-5-fluoro-benzyl)-1H-pyrazol-4-ol involves the alkylation of a 4-hydroxypyrazole scaffold. Unlike simple pyrazoles, the 4-hydroxy group introduces a competing nucleophilic site.

The critical impurity profile is defined by Ambident Reactivity :

  • Target (N-Alkylation): Alkylation at the pyrazole nitrogen (Desired).

  • Impurity A (O-Alkylation): Alkylation at the hydroxyl oxygen (Undesired ether formation).

  • Impurity B (Bis-Alkylation): Alkylation at both N and O sites.

  • Impurity C (Regioisomerism): If the pyrazole ring has other substituents (e.g., 3-methyl), N1 vs. N2 isomerism becomes critical. (Assuming unsubstituted 4-ol core for this guide, N1/N2 are degenerate, simplifying to N vs O selectivity).

Comparative Overview: Profiling Strategies
FeatureStrategy A: Isolated Reference Standards (Recommended) Strategy B: Relative Retention Time (RRT) Mapping Strategy C: Q-NMR (Purity Assignment)
Primary Use Quantitative determination of specific impurities (w/ Response Factors).Qualitative tracking during reaction monitoring.Potency assignment of the primary standard.
Specificity High: Conclusively distinguishes N- vs O-isomers.Low: O-alkyl and N-alkyl isomers often co-elute or swap order based on pH.High: Distinct chemical shifts for

vs

.
Cost/Time High initial investment (synthesis/isolation).Low (uses crude reaction mix).Medium (requires high-field instrument).
Risk Low (Definitive identification).High (Misidentification of regioisomers).Low (for assay), High (for trace impurity ID).

Impurity Genesis & Pathway Analysis

To accurately profile this molecule, one must understand the origin of the impurities.[1] The following diagram illustrates the divergent pathways during the benzylation step.

ImpurityPathways SM1 4-Hydroxypyrazole (Nucleophile) Target TARGET: 1-(3-Br-5-F-benzyl)-1H-pyrazol-4-ol (N-Alkylation) SM1->Target Base/Solvent (Kinetic Control) Impurity_O IMPURITY A: 4-(3-Br-5-F-benzyloxy)-1H-pyrazole (O-Alkylation) SM1->Impurity_O Thermodynamic/Solvent Effect SM2 3-Bromo-5-fluorobenzyl bromide (Electrophile) SM2->Target SM2->Impurity_O Impurity_Bis IMPURITY B: 1-benzyl-4-(benzyloxy)pyrazole (Bis-Alkylation) Target->Impurity_Bis Over-alkylation Impurity_O->Impurity_Bis Over-alkylation

Figure 1: Divergent alkylation pathways. Note that O-alkylation (Impurity A) is a significant risk in polar aprotic solvents if the base strength is not carefully modulated.

Experimental Protocol: Validating the Standards

The following protocol establishes a self-validating system using orthogonal detection (UV + MS) to confirm the utility of the reference standards.

A. Chromatographic Conditions (HPLC-UV-MS)
  • Column: C18 Stationary Phase (e.g., Waters XBridge or Agilent Zorbax),

    
    .
    
    • Rationale: A standard C18 is sufficient, but end-capping is crucial to prevent tailing of the basic pyrazole nitrogen.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic) and 220 nm (amide/general). MS (ESI+) for mass confirmation.

B. Differentiation Logic (The "Trustworthiness" Pillar)

To validate your standards without external confirmation, use the pH-Switch Test :

  • Run 1 (Acidic): Mobile phase with 0.1% Formic Acid (pH ~2.7).

    • Result: The Target (N-alkyl, free OH) will be protonated/neutral depending on pKa. The Impurity A (O-alkyl, free NH) acts as a base.

  • Run 2 (Basic): Mobile phase with 10mM Ammonium Bicarbonate (pH ~8.0).

    • Result: The Target (Phenolic OH) will ionize (deprotonate) to the phenoxide anion, causing a massive retention time shift (elutes earlier).

    • Differentiation:Impurity A (O-alkyl) has no acidic proton (blocked OH). Its retention time will remain relatively stable compared to the Target.

C. Quantitative Data: Relative Response Factors (RRF)

When using the Target as a surrogate for its impurities (Strategy B), you assume an RRF of 1.0. Experimental data suggests this is often inaccurate for N- vs O-isomers.

CompoundAbsorbance Max (

)
Estimated RRF (at 254nm)Impact of using RRF=1.0
Target (N-Alkyl) 258 nm1.00 (Reference)N/A
Impurity A (O-Alkyl) 262 nm1.25Underestimation of impurity by 20%
Impurity B (Bis-Alkyl) 265 nm1.45Underestimation of impurity by 30%

Note: RRF values are illustrative approximations based on typical hyperchromic shifts from O-alkylation. Actual values must be determined experimentally using isolated standards (Strategy A).

Analytical Workflow Integration

This diagram details how to integrate Reference Standards into a compliant release testing workflow.

Workflow cluster_Standards Reference Standard Suite Sample Crude Product Batch Method HPLC-UV Method (Gradient Elution) Sample->Method Std_Target Target Std (Purity >99%) Std_Target->Method System Suitability Std_ImpA Impurity A (O-Alkyl) Std_ImpA->Method RRT Marker Std_ImpB Impurity B (Bis-Alkyl) Std_ImpB->Method RRT Marker Data Chromatogram Integration Method->Data Decision Compliance Check (ICH Q3A Limits) Data->Decision Release Release Decision->Release < 0.15% Impurities Reject Reject Decision->Reject > 0.15% Impurities

Figure 2: Integration of specific impurity standards into the QC release workflow to ensure ICH Q3A compliance.

References

  • International Council for Harmonisation (ICH). ICH Q3A(R2): Impurities in New Drug Substances.[2][3] (2006).[2][4][5] Defines reporting, identification, and qualification thresholds (0.05% - 0.15%) crucial for this impurity profile. Link

  • PubChem. Compound Summary: Vericiguat (Related Pyrazolopyridine Scaffolds). Provides structural context for benzyl-pyrazole intermediates.[6] Link

  • Fustero, S., et al. "Regioselective N-Alkylation of Pyrazoles." Journal of Organic Chemistry. Discusses the thermodynamic vs. kinetic control in pyrazole alkylation, explaining the formation of N- vs O- isomers. (General Grounding Reference).
  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance. Establishes the validity of qNMR for assigning purity to in-house reference standards when CRMs are unavailable. Link

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 1-(3-Bromo-5-fluoro-benzyl)-1H-pyrazol-4-ol: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety protocols for the handling and disposal of the novel research compound, 1-(3-Bromo-5-fluoro-benzyl)-1H-pyrazol-4-ol. As a specific Safety Data Sheet (SDS) for this molecule is not available, this guidance is synthesized from an expert analysis of its core chemical structures: a halogenated (brominated and fluorinated) aromatic system and a pyrazole heterocyclic core. The protocols outlined here are designed to establish a robust safety framework, prioritizing the well-being of laboratory personnel and ensuring environmental compliance.

Hazard Analysis: A Structurally-Informed Risk Assessment

The principle of causality dictates our approach to safety. Without specific toxicological data, we must infer potential hazards from the compound's constituent parts.

  • The Pyrazole Core: Pyrazole derivatives are known for a wide spectrum of biological activities. While some exhibit low toxicity, others have been shown to cause significant adverse effects.[1][2] Certain pyrazole-based compounds are classified as skin and eye irritants, and some have demonstrated acute toxicity in animal models.[3][4][5][6] Therefore, we must assume the potential for irritation and unknown systemic effects upon exposure.

  • The Halogenated Benzyl Group: The presence of bromine and fluorine on the benzyl ring places this compound in the category of halogenated hydrocarbons. Such compounds can be toxic upon inhalation and ingestion.[7] They are often skin and eye irritants and may act as skin sensitizers.[8] Prolonged or repeated exposure to some halogenated organics can lead to organ damage.[8][9] Furthermore, these compounds pose an environmental hazard and require specialized disposal.[8][10]

Given these potential risks, a conservative and comprehensive Personal Protective Equipment (PPE) strategy is not just recommended, but essential.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The following PPE is mandatory for all procedures involving 1-(3-Bromo-5-fluoro-benzyl)-1H-pyrazol-4-ol. The rationale behind each selection is to create redundant layers of protection against the primary exposure routes: dermal contact, ocular exposure, and inhalation.

PPE CategorySpecificationRationale for Selection
Hand Protection Double-gloving: Nitrile gloves (inner and outer layer)Halogenated solvents and compounds can degrade or permeate single gloves.[11] Double-gloving provides a critical safety buffer, and in case the outer glove is compromised, the inner glove continues to offer protection while the outer is replaced.
Eye & Face Protection ANSI-approved chemical splash gogglesProtects against splashes and dust. For larger quantities (>500 mL of a solution) or procedures with a high splash risk, a full-face shield must be worn over the safety goggles.[9]
Body Protection Chemically resistant laboratory coat with buttoned or elastic cuffsPrevents skin contact on the arms and body. Cuffed sleeves are critical to prevent dust or splashes from entering the space between the glove and the coat sleeve.
Respiratory Protection Work exclusively within a certified chemical fume hoodA fume hood is the primary engineering control to prevent inhalation of volatile compounds or fine powders.[7][11] For weighing solid material, an N95 or P95-rated respirator may be used as a secondary precaution within the fume hood to minimize aerosol inhalation.[6]

Operational Workflow: From Preparation to Disposal

Adherence to a strict, procedural workflow is fundamental to laboratory safety. The following diagram and steps outline the mandatory process for handling this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase A 1. Hazard Review (Analyze structural risks) B 2. PPE Selection (Mandatory gear assembly) A->B C 3. Don PPE (Follow strict donning sequence) B->C D 4. Chemical Handling (Work within certified fume hood) C->D E 5. Decontamination (Clean work surfaces) D->E F 6. Waste Segregation (Dispose in 'Halogenated Organic Waste') E->F G 7. Doff PPE (Follow strict doffing sequence) F->G H 8. Personal Hygiene (Wash hands thoroughly) G->H

Caption: Workflow for handling 1-(3-Bromo-5-fluoro-benzyl)-1H-pyrazol-4-ol.

Step-by-Step PPE Protocols

Donning (Putting On) PPE Sequence:

  • Lab Coat: Fasten completely.

  • Inner Gloves: Put on the first pair of nitrile gloves.

  • Outer Gloves: Put on the second pair of nitrile gloves, ensuring the cuffs go over the sleeves of the lab coat.

  • Goggles/Face Shield: Put on eye and face protection.

Doffing (Taking Off) PPE Sequence (to prevent cross-contamination):

  • Outer Gloves: Remove the outer, most contaminated gloves. Peel them off without touching the outside with your bare skin. Dispose of them immediately in the designated waste container.

  • Lab Coat: Unfasten and remove the lab coat by folding it in on itself, contaminated side inward.

  • Goggles/Face Shield: Remove by handling the strap, not the front.

  • Inner Gloves: Remove the final pair of gloves.

  • Hand Washing: Immediately wash hands thoroughly with soap and water.[11]

Spill and Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][9]

  • Small Spill (Solid): If a small amount of solid is spilled inside a fume hood, gently cover it with an absorbent material to avoid raising dust. Moisten the material slightly, then carefully scoop the mixture into a designated "Halogenated Organic Waste" container.

  • Small Spill (Liquid): For a small spill of a solution within a fume hood, absorb it with an inert material (e.g., vermiculite or spill pads). Place the contaminated material in a sealed container labeled "Halogenated Organic Waste".[11]

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Due to the brominated nature of this compound, all associated waste is classified as hazardous.[10] Strict waste segregation is mandatory to prevent environmental contamination and ensure compliance with disposal regulations.

  • Designated Waste Container: A specific, clearly labeled "Halogenated Organic Waste" container must be used.[7]

  • What to Dispose: This includes:

    • All used PPE (gloves, disposable lab coats).

    • Contaminated consumables (pipette tips, weighing paper, absorbent pads).

    • Any residual solid compound or solutions containing the compound.

  • Rationale: Halogenated waste cannot be disposed of with general organic waste because it requires specific high-temperature incineration with scrubbers to prevent the release of toxic by-products like hydrogen bromide and dioxins.[10][12] Mixing waste streams can lead to dangerous reactions and violates hazardous waste protocols.

By adhering to this comprehensive guide, researchers can confidently and safely handle 1-(3-Bromo-5-fluoro-benzyl)-1H-pyrazol-4-ol, upholding the highest standards of laboratory safety and environmental stewardship.

References

  • Synthesis, docking studies, pharmacological activity and toxicity of a novel pyrazole derivative (LQFM 021)--possible effects on phosphodiesterase. PubMed. Available at: [Link]

  • The four toxicity parameters of pyrazole-based derivatives 7c and 11a. ResearchGate. Available at: [Link]

  • Synthesis, Docking Studies, Pharmacological Activity and Toxicity of a Novel Pyrazole Derivative (LQFM 021)—Possible Effects on Phosphodiesterase. J-Stage. Available at: [Link]

  • What is bromine and what are the safe disposal and recycling methods?. Ideal Response. Available at: [Link]

  • 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. ACS Publications. Available at: [Link]

  • Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Tehran University of Medical Sciences. Available at: [Link]

  • Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready. Available at: [Link]

  • Emission of Brominated Pollutants from Waste Printed Circuit Boards during Thermal Treatment: A Review. Aerosol and Air Quality Research. Available at: [Link]

  • Halogenated Solvents Standard Operating Procedure. University of Washington. Available at: [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois. Available at: [Link]

  • Bromine Recycling in the Chemical Industry – An Example of Circular Economy. CHIMIA. Available at: [Link]

  • PSFC Halogenated Solvents Safety Operating Procedure. MIT Plasma Science and Fusion Center. Available at: [Link]

  • Nezal Safety Data Sheet. BASF. Available at: [Link]

  • Working safely with solvents​. University College London. Available at: [Link]

  • Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method. MDPI. Available at: [Link]

  • Study on the degradation of brominated flame retardants in waste circuit boards using a supercritical fluid method. Global NEST Journal. Available at: [Link]

  • 4-Bromo-1H-pyrazole-3-carboxamide Safety Data Sheet. Angene Chemical. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Bromo-5-fluoro-benzyl)-1H-pyrazol-4-ol
Reactant of Route 2
Reactant of Route 2
1-(3-Bromo-5-fluoro-benzyl)-1H-pyrazol-4-ol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.